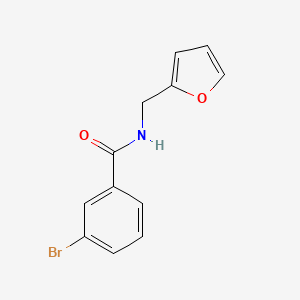

3-溴-N-(呋喃-2-基甲基)苯甲酰胺

描述

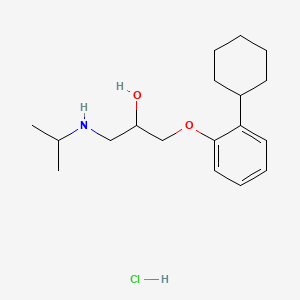

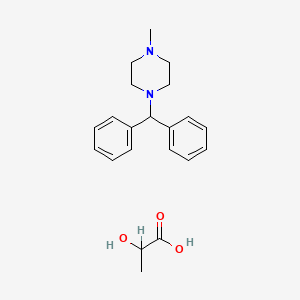

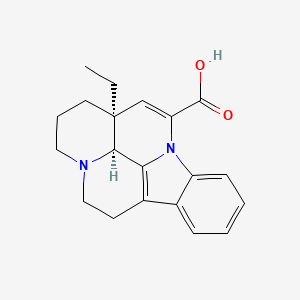

"3-bromo-N-(furan-2-ylmethyl)benzamide" is a compound that belongs to the category of organic molecules known for containing a bromo group attached to a benzamide structure, which is further modified with a furan-2-ylmethyl substituent. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and physical properties, making it a subject of study in organic chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to "3-bromo-N-(furan-2-ylmethyl)benzamide" often involves multi-step organic reactions, including coupling reactions, halogenation, and amidation processes. For instance, compounds with related structures have been synthesized through reactions involving the coupling of appropriate amines with carbonyl compounds, followed by bromination and other electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017; Gill et al., 2008).

Molecular Structure Analysis

The molecular structure of "3-bromo-N-(furan-2-ylmethyl)benzamide" and related compounds has been characterized using techniques such as X-ray crystallography, which provides insights into their crystalline form and molecular geometry. Studies have shown that similar molecules crystallize in certain space groups and exhibit specific bond angles and lengths indicative of their structural features (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Compounds like "3-bromo-N-(furan-2-ylmethyl)benzamide" participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. These reactions allow for further functionalization and modification of the molecule, leading to derivatives with potentially varied biological or material properties (Siddiqa et al., 2022).

科学研究应用

合成和修饰

- 由Gill等人(2008年)进行的研究开发了一种合成2-溴-3-芳酰基-苯并[b]呋喃的方法,这可能包括化合物如3-溴-N-(呋喃-2-基甲基)苯甲酰胺。该方法利用2-溴基作为钯介导偶联和直接亲核取代的多功能手柄,提供了一系列取代苯并[b]呋喃的途径(Gill et al., 2008)。

晶体结构分析

- Galešić和Vlahov(1990年)对相关化合物5-(对溴苯基)-N,N-双(2-氯乙基)-2-呋酰胺进行了晶体结构分析。这项研究为呋喃-苯甲酰胺衍生物的结构特性提供了见解,这对于理解它们的化学行为和潜在应用至关重要(Galešić & Vlahov, 1990)。

相互作用分析和分子对接

- Geiger等人(2014年)对与3-溴-N-(呋喃-2-基甲基)苯甲酰胺结构相关的呋喃取代苯并咪唑的结构表征进行了研究,为π-π和C-H···π相互作用能提供宝贵的见解。这种分析对于理解这些化合物如何与其他分子相互作用,从而影响它们在各种科学领域中的应用至关重要(Geiger et al., 2014)。

抗菌评价

- Sethi等人(2016年)合成了N-苯并咪唑-1-基甲基苯甲酰胺衍生物,并评估了它们的体外抗菌活性。这项研究表明苯甲酰胺衍生物,包括具有呋喃取代的化合物,在抗菌应用中的潜力(Sethi et al., 2016)。

反应性和合成

- Aleksandrov和El’chaninov(2017年)探讨了呋喃-苯并噻唑和呋喃-羧酰胺化合物的合成和反应性。这些研究为理解呋喃-苯甲酰胺化合物的化学反应性和合成途径提供了基础(Aleksandrov & El’chaninov, 2017)。

光化学合成

- Protti等人(2012年)描述了一种无金属的光化学方法,用于合成2-取代苯并[b]呋喃。这项研究可能与合成3-溴-N-(呋喃-2-基甲基)苯甲酰胺相关,展示了一种环保的合成呋喃含有化合物的方法(Protti et al., 2012)。

安全和危害

“3-bromo-N-(furan-2-ylmethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

属性

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKKCHLTWZPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355618 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

346663-79-4 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)